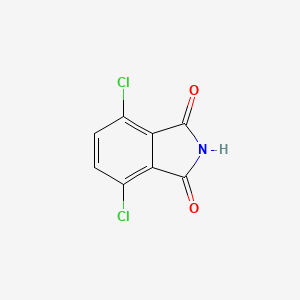
4,7-Dichloroisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloroisoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of chlorine atoms at positions 4 and 7 further modifies its chemical properties. Isoindoline-1,3-dione derivatives are significant in various fields due to their diverse biological activities and applications in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Métodos De Preparación
The synthesis of 4,7-Dichloroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Another method involves the coupled oxidation of imidazoles and tetraynes, which results in the formation of multifunctionalized isoindole-1,3-diones . These methods are designed to be efficient and environmentally friendly, adhering to green chemistry principles .
Análisis De Reacciones Químicas
4,7-Dichloroisoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with primary amines can yield N-substituted isoindoline-1,3-diones .
Aplicaciones Científicas De Investigación
4,7-Dichloroisoindoline-1,3-dione has numerous applications in scientific research. In chemistry, it is used as an intermediate for the synthesis of various bioactive molecules. In biology, it has been studied for its potential to modulate dopamine receptors, suggesting applications in the treatment of neurological disorders such as Parkinson’s disease . In medicine, its derivatives have shown promise as antipsychotic agents and inhibitors of β-amyloid protein aggregation, indicating potential use in Alzheimer’s disease treatment . Additionally, it is used in the development of herbicides, colorants, dyes, and polymer additives .
Mecanismo De Acción
The mechanism of action of 4,7-Dichloroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at its allosteric binding site . This interaction can influence the receptor’s activity, potentially leading to therapeutic effects in neurological disorders. Additionally, its inhibition of β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .
Comparación Con Compuestos Similares
4,7-Dichloroisoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as 4,7-dimethoxyisoindoline-1,3-dione and 4,7-difluoroisoindoline-1,3-dione. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, the presence of methoxy groups in 4,7-dimethoxyisoindoline-1,3-dione can enhance its electron-donating properties, while the fluorine atoms in 4,7-difluoroisoindoline-1,3-dione can increase its electronegativity .
Propiedades
Fórmula molecular |
C8H3Cl2NO2 |
|---|---|
Peso molecular |
216.02 g/mol |
Nombre IUPAC |
4,7-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,(H,11,12,13) |
Clave InChI |
BIXWQKYACRKUFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Cl)C(=O)NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)


![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)





![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)
![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)
